molecular formula C21H31NO5S B12817360 Benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid

Benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid

Cat. No.: B12817360
M. Wt: 409.5 g/mol
InChI Key: AHYWADDPWGRGCQ-UHFFFAOYSA-N
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Description

Benzyl 4-methylpentanoate, methanamine, and 4-methylbenzenesulfonic acid are three distinct chemical compounds, each with unique properties and applications. Benzyl 4-methylpentanoate is an ester, methanamine is an amine, and 4-methylbenzenesulfonic acid is a sulfonic acid. These compounds are used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzyl 4-methylpentanoate

      Synthesis: Benzyl 4-methylpentanoate can be synthesized through the esterification of 4-methylpentanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

      Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

  • Methanamine

      Reaction Conditions: The reaction is conducted under high pressure and temperature to facilitate the reduction process.

  • 4-Methylbenzenesulfonic Acid

      Synthesis: 4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene with sulfuric acid or oleum.

      Reaction Conditions: The reaction is carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

    Benzyl 4-methylpentanoate: Industrial production involves large-scale esterification processes with continuous removal of water and purification of the ester product.

    Methanamine: Industrial production involves the use of large-scale reactors for the reduction of formaldehyde and ammonium chloride, followed by distillation to purify the methanamine.

    4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes with efficient heat management and purification steps to obtain high-purity 4-methylbenzenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions

  • Benzyl 4-methylpentanoate

      Hydrolysis: Under acidic or basic conditions, benzyl 4-methylpentanoate can undergo hydrolysis to yield 4-methylpentanoic acid and benzyl alcohol.

      Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

  • Methanamine

      Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

      Oxidation: Methanamine can be oxidized to formaldehyde and formic acid using oxidizing agents such as potassium permanganate.

  • 4-Methylbenzenesulfonic Acid

      Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

      Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, hydrogen gas, nickel catalyst.

    Substitution: Alkyl halides, nucleophiles.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products

    Benzyl 4-methylpentanoate: 4-Methylpentanoic acid, benzyl alcohol.

    Methanamine: Secondary and tertiary amines, formaldehyde, formic acid.

    4-Methylbenzenesulfonic Acid: Sulfonamides, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Benzyl 4-methylpentanoate: Used as a fragrance ingredient and plasticizer.

    Methanamine: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    4-Methylbenzenesulfonic Acid: Used as a catalyst in organic synthesis and as a reagent in sulfonation reactions.

Biology

    Benzyl 4-methylpentanoate: Studied for its potential use in drug delivery systems.

    Methanamine: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methylbenzenesulfonic Acid: Used in the synthesis of biologically active compounds.

Medicine

    Benzyl 4-methylpentanoate: Investigated for its potential therapeutic applications.

    Methanamine: Used in the synthesis of drugs such as antihistamines and decongestants.

    4-Methylbenzenesulfonic Acid: Used in the synthesis of sulfonamide antibiotics.

Industry

    Benzyl 4-methylpentanoate: Used in the manufacture of plastics and as a fragrance ingredient.

    Methanamine: Used in the production of resins, dyes, and rubber chemicals.

    4-Methylbenzenesulfonic Acid: Used as a catalyst in industrial chemical processes.

Mechanism of Action

Benzyl 4-methylpentanoate

    Mechanism: Acts as a plasticizer by interacting with polymer chains, increasing their flexibility.

    Molecular Targets: Polymer chains in plastics.

Methanamine

    Mechanism: Acts as a nucleophile in chemical reactions, attacking electrophilic centers.

    Molecular Targets: Electrophilic centers in organic molecules.

4-Methylbenzenesulfonic Acid

    Mechanism: Acts as a strong acid, donating protons in chemical reactions.

    Molecular Targets: Basic sites in organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-methylpentanoate: Similar compounds include other esters such as ethyl acetate and methyl butanoate.

    Methanamine: Similar compounds include other amines such as ethylamine and propylamine.

    4-Methylbenzenesulfonic Acid: Similar compounds include other sulfonic acids such as benzenesulfonic acid and toluenesulfonic acid.

Uniqueness

    Benzyl 4-methylpentanoate: Unique due to its specific ester structure and applications in fragrances and plastics.

    Methanamine: Unique due to its small size and high reactivity as a nucleophile.

    4-Methylbenzenesulfonic Acid: Unique due to its strong acidity and use as a catalyst in organic synthesis.

Properties

Molecular Formula

C21H31NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C13H18O2.C7H8O3S.CH5N/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12;1-6-2-4-7(5-3-6)11(8,9)10;1-2/h3-7,11H,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10);2H2,1H3

InChI Key

AHYWADDPWGRGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CCC(=O)OCC1=CC=CC=C1.CN

Origin of Product

United States

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